Cas no 863399-51-3 ((4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride)

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride
-
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM416206-250mg |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95%+ | 250mg |
$565 | 2023-03-20 | |
Enamine | EN300-1440102-50mg |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95.0% | 50mg |
$216.0 | 2023-09-29 | |
Enamine | EN300-1440102-1000mg |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95.0% | 1000mg |
$928.0 | 2023-09-29 | |
Enamine | EN300-1440102-2500mg |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95.0% | 2500mg |
$1819.0 | 2023-09-29 | |
1PlusChem | 1P01EMWU-100mg |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95% | 100mg |
$460.00 | 2024-04-21 | |
Aaron | AR01EN56-250mg |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95% | 250mg |
$657.00 | 2025-02-10 | |
1PlusChem | 1P01EMWU-2.5g |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95% | 2.5g |
$2311.00 | 2024-04-21 | |
A2B Chem LLC | AX61694-2.5g |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95% | 2.5g |
$1950.00 | 2024-04-19 | |
Aaron | AR01EN56-10g |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95% | 10g |
$5514.00 | 2023-12-14 | |
1PlusChem | 1P01EMWU-1g |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride |
863399-51-3 | 95% | 1g |
$1209.00 | 2024-04-21 |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochlorideに関する追加情報
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride (CAS No. 863399-51-3): A Comprehensive Overview
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride (CAS No. 863399-51-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(1-hydroxymethyl)-1H-imidazole-5-carboxylic acid tert-butyl ester hydrochloride, is characterized by its unique chemical structure and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements of this compound.
Chemical Structure and Properties
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride is a white crystalline solid with a molecular formula of C9H15N2O·HCl and a molecular weight of 207.68 g/mol. The compound features an imidazole ring with a tert-butyl substituent and a hydroxymethyl group, which are key functional groups that contribute to its chemical reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility in aqueous media, making it suitable for various pharmaceutical applications.
The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be advantageous in designing drugs that target specific biomolecules. The tert-butyl group provides steric hindrance and lipophilicity, which can influence the compound's pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The hydroxymethyl group can undergo various chemical transformations, including oxidation to form aldehyde or carboxylic acid derivatives, which can be useful in synthetic routes to more complex molecules.
Synthesis Methods
The synthesis of (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride has been reported using several approaches. One common method involves the reaction of 4-tert-butylimidazole with formaldehyde in the presence of an acid catalyst, followed by reduction to form the hydroxymethyl derivative. The resulting free base is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or a concentrated HCl solution.
An alternative synthetic route involves the nucleophilic addition of 4-tert-butylimidazole to an epoxide or halohydrin intermediate, followed by deprotection to yield the desired product. This method offers greater flexibility in terms of functional group compatibility and can be adapted to produce analogs with different substituents on the imidazole ring or the hydroxymethyl group.
Biological Applications
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride has shown promise in various biological applications due to its unique chemical structure and potential pharmacological properties. One area of interest is its use as a lead compound in the development of novel drugs for treating neurological disorders. Studies have demonstrated that compounds with similar imidazole-based structures can modulate ion channels and receptors involved in neurotransmission, making them potential candidates for treating conditions such as epilepsy, anxiety, and depression.
Recent research has also explored the anti-inflammatory properties of (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. These findings suggest that it may have therapeutic potential in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Research Advancements
The clinical development of (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride is an ongoing area of research. Several preclinical studies have evaluated its safety and efficacy in animal models of various diseases. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anticonvulsant activity in rodent models of epilepsy without significant side effects.
In addition to preclinical studies, early-phase clinical trials have been initiated to assess the safety and pharmacokinetics of (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride in humans. Preliminary results from these trials have been encouraging, with no major adverse events reported at therapeutic doses. Further clinical trials are planned to evaluate its efficacy in larger patient populations.
Conclusion
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride (CAS No. 863399-51-3) is a promising compound with a unique chemical structure that offers potential therapeutic benefits in various medical conditions. Its ability to modulate ion channels and receptors, along with its anti-inflammatory properties, makes it an attractive candidate for drug development. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use as a novel therapeutic agent.
863399-51-3 ((4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride) 関連製品
- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)
- 1704943-19-0((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)
- 220035-64-3(methyl 2,4-dichloro-3-cyano-5-fluorobenzoate)
- 941867-54-5(1-(2-Thienylsulfonyl)prolyl chloride)
- 863018-46-6(3-(4-fluorophenyl)methyl-6-(4-nitrophenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)
- 2171239-81-7((2R)-2-{4-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
- 95192-64-6(5-bromo-2-methyl-1,3-dinitro-benzene)



